![molecular formula C21H20N2O3S B2362637 Methyl 4-((pyridin-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate CAS No. 1396852-86-0](/img/structure/B2362637.png)
Methyl 4-((pyridin-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((pyridin-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a complex molecule that is synthesized using specific methods and has various biochemical and physiological effects.
Scientific Research Applications
Heterocyclic Synthesis :Research involves the development of methodologies for synthesizing heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. For instance, studies on the synthesis of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates highlight their reactivity towards various reagents, producing pyran, pyridine, and pyridazine derivatives (Mohareb et al., 2004). Another study focuses on the one-pot, solvent-free microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives, emphasizing operational simplicity and environmental friendliness (Bhoi et al., 2016).
Electrochemical and Electrochromic Properties :Research on novel donor–acceptor type monomers and their polymers explores their electrochemical activity and electrochromic properties. The introduction of different acceptor groups and copolymerization affects the optical and electronic properties of these materials, with applications in smart windows and displays (Hu et al., 2013).
Corrosion Inhibition :Studies on Schiff base derivatives with pyridine rings have demonstrated their potential as corrosion inhibitors. These compounds, through adsorption and interaction with metal surfaces, can significantly reduce corrosion, a vital application in material science and engineering (Ji et al., 2016).
Photophysical Properties :Research into S, N, and Se-modified methyl salicylate derivatives investigates their photophysical properties. The study of how different substituents affect absorption and emission spectra contributes to the understanding of molecular design for photophysical applications (Yoon et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors
Mode of Action
It’s likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions . The presence of the pyridin-3-yl and thiophen-2-yl groups may enhance its binding affinity to its targets .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, including signal transduction pathways and metabolic pathways
Pharmacokinetics
The presence of the carbamoyl group may enhance its solubility, potentially improving its bioavailability .
Result of Action
Compounds with similar structures have been known to exhibit various biological activities, including antimicrobial, anti-inflammatory, and antitumor activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the stability of the compound could be affected by the pH of the environment, as changes in pH can lead to protonation or deprotonation of the compound .
properties
IUPAC Name |
methyl 4-[pyridin-3-ylmethyl(2-thiophen-2-ylethyl)carbamoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-26-21(25)18-8-6-17(7-9-18)20(24)23(12-10-19-5-3-13-27-19)15-16-4-2-11-22-14-16/h2-9,11,13-14H,10,12,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGRJDGPJNKKRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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